molecular formula C5H11NO3 B15095215 Methyl (2S)-3-hydroxy-2-(methylamino)propanoate

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate

Cat. No.: B15095215
M. Wt: 133.15 g/mol
InChI Key: YTQRKMWPXMJMTP-BYPYZUCNSA-N
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Description

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is a chiral α-amino ester derivative characterized by a hydroxy group at the C3 position, a methylamino group at the C2 position, and a methyl ester at the carboxyl terminus. Its stereochemistry (2S configuration) and functional groups make it a versatile intermediate in organic synthesis, particularly for bioactive molecules and peptidomimetics.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-(methylamino)propanoate

InChI

InChI=1S/C5H11NO3/c1-6-4(3-7)5(8)9-2/h4,6-7H,3H2,1-2H3/t4-/m0/s1

InChI Key

YTQRKMWPXMJMTP-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CO)C(=O)OC

Canonical SMILES

CNC(CO)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of amino acids using methanol and trimethylchlorosilane. This method is scalable and suitable for large-scale production, making it a preferred choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a core methyl ester backbone with several structurally related molecules, differing in substituents at the C2 and C3 positions:

Compound Name Substituents (C2/C3) Molecular Weight Key Structural Features Source Evidence
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate C2: Methylamino; C3: Hydroxy ~163.17 (calc.) Polar hydroxy group, compact methylamino -
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate C2: Amino; C3: Indole 268.72 (HCl salt) Bulky indole ring, enhanced aromaticity
Methyl (2S)-2-[(imidazolyl)amino]propanoate (3e) C2: Imidazole-methylamino; C3: Ph 335.40 Aromatic phenyl, heterocyclic imidazole
Methyl (2S)-3-(4-hydroxyphenyl)-2-carbamate* C2: tert-butyl carbamate; C3: Ph 309.36 Bulky carbamate, phenolic hydroxyl
Methyl (2S)-3-amino-2-methoxypropanoate HCl C2: Methoxy; C3: Amino 169.61 Methoxy substitution, charged amino (HCl)

*Example from .

Key Observations :

  • Polarity : The hydroxy group in the target compound increases hydrophilicity compared to indole () or phenyl () analogs.
  • Steric Effects : Bulky substituents (e.g., indole, carbamate) reduce conformational flexibility but enhance binding specificity in biological systems .
  • Chirality : All listed compounds retain the (2S) configuration, critical for stereoselective synthesis and biological activity .

Physicochemical and Spectral Properties

Data from analogs provide indirect insights:

  • NMR Spectroscopy: The imidazole-containing analog () shows distinct δ 3.58 ppm (OCH₃) and δ 7.14–7.81 ppm (aromatic protons), contrasting with the target compound’s expected hydroxy proton (~δ 1–5 ppm) and methylamino signals .
  • Optical Rotation : ’s compound has [α]D²⁰ = -13.4 (CH₃OH), reflecting chiral integrity; similar values are expected for the target compound .
  • Solubility : The hydroxy group may improve aqueous solubility compared to methoxy () or carbamate () analogs but reduce lipid membrane permeability .

Biological Activity

Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, also known as a derivative of amino acids, exhibits significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chiral center at the second carbon atom and contains a hydroxyl group, which contributes to its biological reactivity. Its molecular formula is C5H11NO3C_5H_{11}NO_3, and it is classified under amino acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuronal Signaling : It interacts with various neurotransmitter receptors, influencing neuronal signaling pathways. This includes modulation of GABA receptors and adrenergic receptors, which are crucial for neurotransmission and could have implications in treating neurological disorders .
  • Metabolic Enzyme Inhibition : The compound has been shown to inhibit certain metabolic enzymes, such as aminoacyl-tRNA synthetase, which plays a role in protein synthesis. This inhibition can lead to reduced proliferation of certain cancer cells, making it a candidate for anticancer therapies .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections .

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Case Study : A study demonstrated that this compound significantly inhibited the growth of human leukemia cells (CEM) with an IC50 value of 0.13 ± 0.06 µM, indicating potent cytotoxicity compared to other compounds tested .

2. Neuroprotective Effects

The compound's ability to modulate neuronal signaling pathways suggests its potential as a neuroprotective agent:

  • Research Findings : In vitro studies have shown that derivatives similar to this compound can protect neurons from oxidative stress and apoptosis, making them promising candidates for treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AnticancerInhibition of metabolic enzymes
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectionModulation of neurotransmitter systems
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in Methyl (2S)-3-hydroxy-2-(methylamino)propanoate?

  • Methodological Answer : Multicomponent reactions (MCRs) are effective for constructing structurally complex esters while preserving stereochemistry. For analogous compounds, MCRs involving tert-butylcarbamoyl or benzylcarbamoyl groups have been optimized using tert-butoxycarbonyl (Boc) protection to minimize racemization . Additionally, esterification under mild acidic conditions (e.g., HCl catalysis) can retain chiral integrity, as demonstrated in ethyl (2S)-2-(methylamino)propanoate synthesis .

Q. Which spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • 1H NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve hydroxy and methylamino proton signals. Compare δ values with structurally similar compounds (e.g., δ 3.1–3.5 ppm for methylamino protons in MD02 derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C6H13NO3: 148.0974).
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to determine enantiomeric excess .

Q. What are the key safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation, as noted for methylamino-containing hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data under varying solvent conditions?

  • Methodological Answer : Solvent polarity and pH significantly affect hydroxy and amino proton shifts. For example:

  • In D2O, exchange broadening may obscure hydroxy signals, whereas DMSO-d6 stabilizes intramolecular hydrogen bonds, sharpening peaks.
  • Use pH-adjusted solvents (e.g., phosphate buffer in D2O) to standardize chemical shifts. Cross-reference with analogs like (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid, where InChIKey-based database searches validate assignments .

Q. What strategies identify and quantify process-related impurities during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use EP-grade reference standards (e.g., Imp. A–N in Reference Standards for Pharmaceutical Analysis) to calibrate HPLC methods. For example, Imp. A (2RS-isomer) and Imp. B (4-butylphenyl derivative) elute at distinct retention times under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
  • LC-MS/MS : Detect trace impurities (e.g., <0.1%) via multiple reaction monitoring (MRM) transitions specific to byproducts like methyl 2-methylpropanoate derivatives .

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40°C/75% RH) stress. Monitor degradation via UPLC-PDA for products like 3-hydroxypropanoic acid (λmax = 210 nm).
  • Metabolite Prediction : Use QSPR models (e.g., CC-DPS patented technology) to simulate hepatic metabolism, identifying potential glucuronidation or methylamino oxidation pathways .

Q. What in silico methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • Quantum Chemistry Calculations : Optimize molecular geometry using DFT (B3LYP/6-31G*) to predict reactive sites for cytochrome P450-mediated oxidation.
  • Neural Network Models : Train on PubChem datasets (e.g., (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) to forecast bioavailability and LD50 values .

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